Methyl 3-amino-4-(4-chlorophenyl)butanoate
Description
Methyl 3-amino-4-(4-chlorophenyl)butanoate is a methyl ester derivative of 3-amino-4-(4-chlorophenyl)butanoic acid (). The compound features a butanoate backbone with an amino group at the 3-position and a 4-chlorophenyl substituent at the 4-position.
Properties
Molecular Formula |
C11H14ClNO2 |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
methyl 3-amino-4-(4-chlorophenyl)butanoate |
InChI |
InChI=1S/C11H14ClNO2/c1-15-11(14)7-10(13)6-8-2-4-9(12)5-3-8/h2-5,10H,6-7,13H2,1H3 |
InChI Key |
AGUHKFHVEXUODR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CC1=CC=C(C=C1)Cl)N |
Origin of Product |
United States |
Preparation Methods
Example: Preparation of Methyl (+)RS-3-amino-4-(4-chlorophenyl)butanoate
Stereochemical Considerations and Diastereoisomeric Forms
- The compound can exist as racemic mixtures or be resolved into enantiomerically enriched forms.
- Diastereoisomeric mixtures of this compound derivatives with valine residues have been synthesized with enantiomeric excesses up to 90% using chiral resolution methods such as fractional crystallization with optically active acids (e.g., tartaric acid).
- The absolute configuration of the chiral centers significantly affects biological activity, especially fungicidal efficacy.
Analytical and Characterization Data
Summary Table of Key Preparation Methods
| Method | Key Steps | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Malonic Acid Condensation + Esterification | Knoevenagel condensation, ammonium acetate, reflux; esterification with MeOH + acid catalyst | Reflux 8h; esterification reflux 8h | 85-91 (acid), 90+ (ester) | Classical, straightforward, produces racemic mixture |
| Carbamate Protection + Peptide Coupling | Protection of amino group, coupling with alkyl chloroformates, use of organic bases | Low temp (-40 to 25°C), organic solvents | 68-96 (depending on step) | Enables stereochemical control, preparation of optically active derivatives |
| Chiral Resolution via Fractional Crystallization | Use of optically active acids (e.g., tartaric acid) | Low temp crystallization (-10°C) | ~60 (resolution step) | Produces enantiomerically enriched compounds critical for biological activity studies |
Research Findings and Applications
- This compound and its derivatives are intermediates in the synthesis of fungicidal dipeptides with high activity against phytopathogens such as Plasmopara viticola (grapevine downy mildew).
- The compound exhibits potential for pharmaceutical research due to its amino and chlorophenyl functionalities enabling interactions with enzymes and receptors.
- Stereochemistry plays a crucial role in biological efficacy; compounds with the aromatic β-amino acid residue in the R configuration show higher fungicidal activity.
- The compound serves as a building block for more complex molecules with enhanced biological and agronomic properties.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 3-amino-4-(4-chlorophenyl)butanoate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-(4-chlorophenyl)butanoic acid.
Reduction: Formation of 3-amino-4-(4-chlorophenyl)butanol.
Substitution: Formation of various substituted amines or amides.
Scientific Research Applications
Methyl 3-amino-4-(4-chlorophenyl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-(4-chlorophenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Methyl 4-(4-chlorophenyl)butanoate (JRD1119)
- Structure: Lacks the 3-amino group present in the target compound.
Methyl (3R)-3-amino-4-(4-nitrophenyl)butanoate hydrochloride
- Structure : Replaces the 4-chloro substituent with a nitro group.
- Impact : The nitro group is strongly electron-withdrawing, further polarizing the aromatic ring compared to chlorine. This alters solubility (e.g., increased polarity) and reactivity in electrophilic substitution reactions .
Methyl (3R)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride
- Structure : Substitutes chlorine with a methoxy group.
- Impact: The methoxy group is electron-donating, creating a contrasting electronic environment.
Positional Isomerism of Functional Groups
Methyl 4-amino-4-phenylbutanoate hydrochloride (CAS 56523-55-8)
- Structure: Amino group at the 4-position instead of the 3-position.
- Impact: Alters stereoelectronic properties and hydrogen-bonding geometry. For example, the 4-amino configuration may favor different enzyme-binding interactions in biological systems compared to the 3-amino isomer .
Methyl 3-(4-aminophenyl)propanoate hydrochloride (CAS 91012-19-0)
- Structure: Propanoate backbone (C3) instead of butanoate (C4).
Core Functional Group Modifications
3-Amino-4-(4-chlorophenyl)butanoic Acid
- Structure : Carboxylic acid instead of methyl ester.
- Impact : The free carboxylic acid enhances water solubility and ionic character, making it more suitable for salt formation or coordination chemistry. However, the ester form (target compound) offers better lipid membrane permeability in drug delivery .
Commercial Availability
- Structural Analogs: Compounds like Methyl 4-(4-chlorophenyl)butanoate (JRD1119) and Methyl 4-(4-bromophenyl)butanoate (JRD1118) are commercially available through suppliers like AldrichCPR, indicating established synthetic routes .
- Target Compound: Limited commercial availability is inferred from the evidence, suggesting it may require custom synthesis.
Biological Activity
Methyl 3-amino-4-(4-chlorophenyl)butanoate is a synthetic organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an amino group and a chlorinated phenyl ring, which contribute to its unique chemical reactivity and biological activity. The presence of these functional groups allows for diverse interactions with biological macromolecules, making it a compound of interest in medicinal chemistry.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds, while the chlorophenyl moiety may participate in π-π interactions. These interactions can modulate enzyme activity or receptor function, leading to various physiological effects .
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which may have implications in therapeutic applications.
- Anti-cancer Properties : A series of derivatives based on this compound were synthesized and evaluated for their antiproliferative effects against colon cancer cell lines (HCT-116). Some derivatives showed significant inhibitory activity with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL .
- Potential Analgesic Effects : Investigations into the compound's analgesic properties suggest it may have applications in pain management.
Case Studies and Experimental Data
- Antiproliferative Activity :
- Mechanistic Insights :
- Comparative Analysis :
Summary of Biological Activities
| Activity Type | Description | Key Findings |
|---|---|---|
| Enzyme Inhibition | Interaction with specific enzymes | Potential for therapeutic applications |
| Anti-cancer Properties | Inhibition of cancer cell proliferation | IC50 values from 0.12 mg/mL to 0.81 mg/mL |
| Analgesic Effects | Possible pain relief properties | Under investigation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
